molecular formula C13H22ClNO4 B6334295 1-tert-butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate CAS No. 1314319-01-1

1-tert-butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate

Cat. No.: B6334295
CAS No.: 1314319-01-1
M. Wt: 291.77 g/mol
InChI Key: XZPUEKMFNKEXIB-UHFFFAOYSA-N
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Description

1-tert-butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C13H22ClNO4 and a molecular weight of 291.77 g/mol . It is known for its applications in various fields of scientific research and industry. The compound is characterized by its piperidine ring structure, which is substituted with tert-butyl, methyl, and chloromethyl groups, as well as two ester functional groups.

Preparation Methods

The synthesis of 1-tert-butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate typically involves the reaction of N-Boc-piperidine-4-carboxylic acid methyl ester with chloroiodomethane . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-tert-butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Hydrolysis: The ester functional groups can be hydrolyzed to form the corresponding carboxylic acids and alcohols.

Common reagents and conditions used in these reactions include bases, acids, and oxidizing or reducing agents, depending on the desired transformation. Major products formed from these reactions vary based on the specific reagents and conditions employed.

Scientific Research Applications

1-tert-butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in the study of biological systems and processes, particularly in the development of new drugs and therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

1-tert-butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate can be compared with other similar compounds, such as:

    N-Boc-piperidine-4-carboxylic acid methyl ester: A precursor in the synthesis of the target compound.

    tert-Butyl methyl piperidine-1,4-dicarboxylate: A related compound with similar structural features.

    4-Methyl 1-(2-methyl-2-propanyl) 4-(chloromethyl)-1,4-piperidinedicarboxylate: Another structurally related compound.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClNO4/c1-12(2,3)19-11(17)15-7-5-13(9-14,6-8-15)10(16)18-4/h5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPUEKMFNKEXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (22.6 mL, 159 mmol) in anhydrous THF (140 mL) in an oven-dried round-bottomed flask was added n-BuLi (65.4 mL, 163 mmol, 2.50 M in hexanes) dropwise at 0° C. The solution was stirred for 45 minutes and 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (20 g, 80 mmol) in THF (60 mL) was added dropwise at 0° C. and the mixture was stirred at 0° C. for 1 hour. Chloroiodomethane (17.9 mL, 239 mmol) was added dropwise and the mixture was stirred for 1 h. The mixture was quenched with 250 mL of saturated aqueous NaHCO3 followed by extraction with ethyl acetate (3×250 mL). The combined organic layers were washed (brine, 250 mL), dried (Na2SO4) and concentrated under reduced pressure to give a yellow oil that was purified by silica chromatography using a Combiflash ISCO purification system (Teledyne Isco Inc., Lincoln, Nebr.) system to give 1-tert-butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate (12 g, 52%). 1H NMR (CDCl3) δ 1.43 (s, 9H), 2.10-2.17 (m, 4H), 2.97 (br s, 2H), 3.56 (s, 2H), 3.74 (s, 3H), 3.83 (br s, 2H).
Quantity
22.6 mL
Type
reactant
Reaction Step One
Quantity
65.4 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
17.9 mL
Type
reactant
Reaction Step Three

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